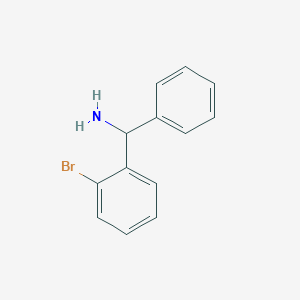

alpha-(2-Bromophenyl)benzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-(2-Bromophenyl)benzylamine: is an organic compound with the molecular formula C13H12BrN . It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Bromination of Benzylamine: One common method involves the bromination of benzylamine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with benzyl chloride, followed by the addition of ammonia or an amine to form the desired product.

Industrial Production Methods: Industrial production of alpha-(2-Bromophenyl)benzylamine often involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental safety.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Alpha-(2-Bromophenyl)benzylamine can undergo oxidation reactions to form corresponding imines or nitriles.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Major Products:

Oxidation: Imines, nitriles

Reduction: Secondary amines

Substitution: Azides, cyanides

Applications De Recherche Scientifique

Chemical Characteristics

- Chemical Formula : C13H12BrN

- CAS Number : 55095-15-3

- Molecular Weight : 250.15 g/mol

Medicinal Chemistry Applications

Alpha-(2-Bromophenyl)benzylamine has been investigated for its role as a pharmacological agent. Its structural properties allow it to interact with biological targets effectively.

Inhibition of Enzymes

Recent studies have shown that substituted aryl benzylamines, including this compound, serve as potent inhibitors for specific enzymes involved in cancer progression, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). These compounds have demonstrated selective potency and cytotoxicity against prostate cancer cells, indicating their potential as therapeutic agents .

Targeting Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Research has highlighted the role of PPARα in various retinal diseases. Compounds similar to this compound have been synthesized to act as agonists for PPARα, showing promise in ameliorating conditions like diabetic retinopathy and age-related macular degeneration . The ability to selectively activate this receptor could lead to novel treatment pathways.

Synthetic Applications

This compound is also utilized in organic synthesis due to its reactivity and the ability to serve as a precursor for more complex molecules.

Synthesis of Benzylamines

The compound can be synthesized through reactions involving benzyl halides and ammonia, often yielding high purity products with minimal by-products when conducted under optimized conditions . This method is advantageous for industrial applications where efficiency and yield are critical.

Transamidation Reactions

In synthetic organic chemistry, this compound can participate in transamidation reactions, facilitating the formation of new amide bonds. Such reactions are vital for constructing complex molecular architectures used in drug development .

Case Study 1: Prostate Cancer Therapeutics

A series of studies focused on the design and synthesis of aryl benzylamine inhibitors demonstrated that analogs of this compound exhibited significant inhibition of 17β-HSD3. The synthesized compounds showed enhanced selectivity and potency, paving the way for further development into clinical candidates .

Case Study 2: PPARα Agonism

In vivo studies using compounds related to this compound revealed their efficacy in reducing vascular leakage in models of retinal disease. These findings support the hypothesis that targeting PPARα could provide therapeutic benefits in treating retinal disorders .

Mécanisme D'action

The mechanism of action of alpha-(2-Bromophenyl)benzylamine involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Benzylamine: Lacks the bromine substitution, making it less reactive in certain chemical reactions.

Alpha-(4-Bromophenyl)benzylamine: Substitution at the para position, which can lead to different reactivity and biological activity.

Alpha-(2-Chlorophenyl)benzylamine: Chlorine substitution instead of bromine, affecting its chemical and physical properties.

Uniqueness: Alpha-(2-Bromophenyl)benzylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities compared to its analogs.

Activité Biologique

Alpha-(2-Bromophenyl)benzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom substitution at the ortho position of the phenyl ring attached to a benzylamine moiety. This specific substitution pattern contributes to its unique reactivity and potential biological activities. The molecular formula is C13H12BrN, with a molecular weight of approximately 270.14 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Monoamine Oxidase Inhibition : Studies have shown that compounds with similar structures can inhibit human monoamine oxidases (hMAO-A and hMAO-B). Inhibition of hMAO-B has been linked to neuroprotective effects and potential antidepressant properties .

- Anticancer Activity : Research indicates that this compound may possess anticancer properties, likely through mechanisms that involve apoptosis induction and cell cycle arrest in cancer cells .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Research shows that it exhibits significant antibacterial effects against various strains, including resistant bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

A notable study reported that derivatives of this compound showed potent antiproliferative effects against several cancer cell lines, including HCT-116 (colon cancer) and Hep2 (laryngeal cancer). The structure-activity relationship (SAR) indicated that the presence of the bromine atom enhances cytotoxicity compared to non-halogenated analogs .

Case Studies and Research Findings

- Study on hMAO Inhibition : A series of benzyloxy-substituted compounds were tested for their inhibitory action against hMAO enzymes. The results indicated that compounds with similar structures to this compound showed strong inhibition, particularly against hMAO-B, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antiproliferative Activity : In a comparative study, this compound derivatives were synthesized and tested for their antiproliferative effects. The results demonstrated significant activity against tumor cells, with IC50 values indicating potent efficacy .

- Mutagenicity Studies : Research into related benzylamines showed that certain derivatives could act as mutagens in bacterial models, raising concerns about their safety profile but also highlighting their potential as chemical probes in biological research .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Benzylamine derivative | Anticancer, Antimicrobial | Varies |

| Alpha-(4-Bromophenyl)benzylamine | Benzylamine derivative | Anticancer | Varies |

| Benzylamine | Simple amine | Limited biological activity | N/A |

| Alpha-(2-Chlorophenyl)benzylamine | Chlorinated derivative | Moderate anticancer activity | Varies |

Propriétés

IUPAC Name |

(2-bromophenyl)-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVWGVSMLZCEQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.